molecular formula C25H17FN2O5S B11573978 prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11573978
M. Wt: 476.5 g/mol
InChI Key: VSJGVDSTVJTWAZ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a chromeno-pyrrol core, and a thiazole carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic synthesis. The key steps include:

    Formation of the chromeno-pyrrol core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-fluorophenyl-substituted chromone and an appropriate amine.

    Introduction of the thiazole ring: This step involves the reaction of the chromeno-pyrrol intermediate with a thiazole precursor under conditions that promote the formation of the thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic or basic conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrol core, potentially leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Material Science: Its ability to form stable complexes with metals could be exploited in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound’s structural features suggest potential activity as an anti-inflammatory, anticancer, or antimicrobial agent. Research into its biological activity could lead to the development of new therapeutic agents.

    Biochemistry: It could be used as a probe to study enzyme mechanisms or as a building block for the synthesis of more complex bioactive molecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.

    Pharmaceuticals: Development of new drugs based on its unique structure and potential biological activity.

Mechanism of Action

The mechanism by which prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects would depend on its specific biological target. Potential mechanisms include:

    Inhibition of enzymes: The compound could act as an inhibitor of enzymes involved in key biological pathways, such as kinases or proteases.

    Interaction with receptors: It could bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA intercalation: The planar structure of the chromeno-pyrrol core could allow it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group, such as fluoxetine or flurbiprofen, which have known biological activities.

    Chromeno-pyrrol derivatives: Compounds with similar core structures, such as certain flavonoids or alkaloids, which are known for their diverse biological activities.

    Thiazole derivatives: Compounds like thiamine or ritonavir, which contain the thiazole ring and have important biological functions.

Uniqueness

Prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C25H17FN2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

prop-2-enyl 2-[1-(2-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H17FN2O5S/c1-3-12-32-24(31)22-13(2)27-25(34-22)28-19(14-8-4-6-10-16(14)26)18-20(29)15-9-5-7-11-17(15)33-21(18)23(28)30/h3-11,19H,1,12H2,2H3

InChI Key

VSJGVDSTVJTWAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5F)C(=O)OCC=C

Origin of Product

United States

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